Methyl 3-amino-2-(naphthalen-2-ylmethyl)propanoate hydrochloride Methyl 3-amino-2-(naphthalen-2-ylmethyl)propanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 776327-61-8
VCID: VC2826068
InChI: InChI=1S/C15H17NO2.ClH/c1-18-15(17)14(10-16)9-11-6-7-12-4-2-3-5-13(12)8-11;/h2-8,14H,9-10,16H2,1H3;1H
SMILES: COC(=O)C(CC1=CC2=CC=CC=C2C=C1)CN.Cl
Molecular Formula: C15H18ClNO2
Molecular Weight: 279.76 g/mol

Methyl 3-amino-2-(naphthalen-2-ylmethyl)propanoate hydrochloride

CAS No.: 776327-61-8

Cat. No.: VC2826068

Molecular Formula: C15H18ClNO2

Molecular Weight: 279.76 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-amino-2-(naphthalen-2-ylmethyl)propanoate hydrochloride - 776327-61-8

Specification

CAS No. 776327-61-8
Molecular Formula C15H18ClNO2
Molecular Weight 279.76 g/mol
IUPAC Name methyl 2-(aminomethyl)-3-naphthalen-2-ylpropanoate;hydrochloride
Standard InChI InChI=1S/C15H17NO2.ClH/c1-18-15(17)14(10-16)9-11-6-7-12-4-2-3-5-13(12)8-11;/h2-8,14H,9-10,16H2,1H3;1H
Standard InChI Key BTNJEMRYVMELFZ-UHFFFAOYSA-N
SMILES COC(=O)C(CC1=CC2=CC=CC=C2C=C1)CN.Cl
Canonical SMILES COC(=O)C(CC1=CC2=CC=CC=C2C=C1)CN.Cl

Introduction

Chemical Properties and Structure

Structural Identification

Methyl 3-amino-2-(naphthalen-2-ylmethyl)propanoate hydrochloride is characterized by a specific set of identifiers that define its chemical identity and structure:

ParameterValue
CAS Number776327-61-8
Molecular FormulaC₁₅H₁₈ClNO₂
Molecular Weight279.76 g/mol
IUPAC Namemethyl 2-(aminomethyl)-3-naphthalen-2-ylpropanoate;hydrochloride
InChIInChI=1S/C15H17NO2.ClH/c1-18-15(17)14(10-16)9-11-6-7-12-4-2-3-5-13(12)8-11;/h2-8,14H,9-10,16H2,1H3;1H
InChIKeyBTNJEMRYVMELFZ-UHFFFAOYSA-N
SMILESCOC(=O)C(CC1=CC2=CC=CC=C2C=C1)CN.Cl

The structure consists of a naphthalene ring connected to a modified amino acid backbone, with the amino group positioned on the propanoate chain. The free base form has a molecular formula of C₁₅H₁₇NO₂ and a molecular weight of 243.30 g/mol, while the hydrochloride salt (C₁₅H₁₈ClNO₂) has a molecular weight of 279.76 g/mol.

Chemical Reactivity

The reactivity of Methyl 3-amino-2-(naphthalen-2-ylmethyl)propanoate hydrochloride is determined by its functional groups:

  • The primary amine group can participate in nucleophilic reactions, making it suitable for conjugation chemistry

  • The methyl ester group is susceptible to hydrolysis and can undergo transesterification reactions

  • The naphthalene ring can participate in π-π interactions with aromatic residues in proteins

These reactive features make the compound versatile for chemical modifications, potentially expanding its application in medicinal chemistry research.

Applications in Medicinal Chemistry

Methyl 3-amino-2-(naphthalen-2-ylmethyl)propanoate hydrochloride finds its primary application in medicinal chemistry research, where it serves several important functions:

Drug Discovery Applications

The compound is investigated for its potential therapeutic properties and as a lead compound in drug discovery. Its unique structural features make it a valuable starting point for the development of novel therapeutic agents. The specific structural elements contribute to its potential biological activities:

Structure-Activity Relationship Studies

The compound serves as an important tool in structure-activity relationship (SAR) studies, helping researchers understand how structural modifications affect biological activity. By systematically altering specific portions of the molecule, medicinal chemists can develop more potent and selective derivatives with enhanced pharmacological profiles.

Research Findings and Future Directions

Current Research Status

Research on Methyl 3-amino-2-(naphthalen-2-ylmethyl)propanoate hydrochloride is ongoing, with a focus on elucidating its biological mechanisms and therapeutic potentials. Current investigations include:

  • Evaluation of binding affinities to various biological targets

  • Assessment of structure-activity relationships through systematic modification

  • Exploration of pharmacological profiles in relevant disease models

  • Development of more efficient synthetic routes to access the compound and its derivatives

Future Research Directions

Future research directions for Methyl 3-amino-2-(naphthalen-2-ylmethyl)propanoate hydrochloride and related compounds may include:

  • Expansion of structure-activity relationship studies to identify more potent and selective analogs

  • Investigation of specific binding interactions with potential therapeutic targets using computational and experimental approaches

  • Development of novel therapeutic applications based on emerging biological data

  • Exploration of drug delivery systems to enhance the compound's pharmacokinetic properties

These research avenues represent important opportunities to further understand and exploit the therapeutic potential of this chemical entity.

ParameterRecommendation
Storage ConditionsStore in a cool, dry place
Container TypeAirtight container, protected from light
StabilityMore stable as hydrochloride salt compared to free base
Safety ClassificationNot classified as hazardous material for transportation
Research UseFor research and development use only, not for human or veterinary applications

Researchers should adhere to standard laboratory safety protocols when handling this compound, including appropriate personal protective equipment and controlled disposal procedures.

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